molecular formula C12H5F6NOS B7997134 2-(3,5-Bis-trifluoromethylbenzoyl)thiazole

2-(3,5-Bis-trifluoromethylbenzoyl)thiazole

Cat. No.: B7997134
M. Wt: 325.23 g/mol
InChI Key: FYZMZKOUXVPMNC-UHFFFAOYSA-N
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Description

2-(3,5-Bis-trifluoromethylbenzoyl)thiazole is a fluorinated thiazole derivative characterized by a benzoyl group substituted with two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene ring, linked to a thiazole heterocycle. Its structural complexity and fluorine-rich architecture make it a candidate for applications in drug design, agrochemicals, or specialty polymers .

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F6NOS/c13-11(14,15)7-3-6(4-8(5-7)12(16,17)18)9(20)10-19-1-2-21-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZMZKOUXVPMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F6NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of α-Bromo-3,5-Bis(trifluoromethyl)acetophenone with Thioformamide

The condensation of α-bromo-3,5-bis(trifluoromethyl)acetophenone (1 ) with thioformamide (2 ) in ethanol under reflux yields the target compound via nucleophilic substitution and cyclization. The mechanism proceeds as follows:

  • Nucleophilic attack : Thioformamide’s sulfur attacks the α-carbon of 1 , displacing bromide to form a thioether intermediate.

  • Cyclization : Intramolecular dehydration generates the thiazole ring, with the 3,5-bis(trifluoromethyl)benzoyl group at C2.

Key challenges include the instability of thioformamide and the need for anhydrous conditions to prevent hydrolysis. Modifications using triethylamine as a base and dimethylformamide (DMF) as a solvent improve yields to ~65%.

Alternative Thioamide Substrates

Substituting thioformamide with thiourea derivatives introduces amino groups at C4, necessitating post-synthetic deamination. For instance, reacting 1 with thiourea (3 ) forms 2-(3,5-bis(trifluoromethyl)benzoyl)-4-aminothiazole (4 ), which undergoes Hofmann degradation with NaOBr to yield the desired product. However, this multi-step process reduces overall efficiency (yield: ~45%).

Gabriel Synthesis: Cyclization of Acylaminocarbonyl Precursors

The Gabriel method offers an alternative route via cyclization of acylaminocarbonyl compounds using phosphorus pentasulfide (P2_2S5_5). For 2-(3,5-bis(trifluoromethyl)benzoyl)thiazole, this requires synthesizing an appropriate precursor:

Synthesis of 3,5-Bis(trifluoromethyl)benzoylglycine

3,5-Bis(trifluoromethyl)benzoyl chloride (5 ) reacts with glycine (6 ) in aqueous NaOH to form 3,5-bis(trifluoromethyl)benzoylglycine (7 ). Treatment with P2_2S5_5 at 170°C induces cyclodehydration, producing the thiazole ring.

Ar–CO–Cl+H2N–CH2COOHAr–CO–NH–CH2COOHP2S5Ar–CO–Thiazole\text{Ar–CO–Cl} + \text{H}2\text{N–CH}2\text{COOH} \rightarrow \text{Ar–CO–NH–CH}2\text{COOH} \xrightarrow{\text{P}2\text{S}_5} \text{Ar–CO–Thiazole}

This method achieves moderate yields (50–60%) but demands high temperatures, risking decomposition of the trifluoromethyl groups.

Microwave-Assisted Synthesis: Accelerating Cyclocondensation

Microwave irradiation significantly reduces reaction times for thiazole formation. Adapting protocols from Castagnolo et al., propargyl bromides and thiourea derivatives undergo domino alkylation-cyclization under microwave conditions.

Synthesis of Propargyl Bromide Intermediate

3,5-Bis(trifluoromethyl)benzoyl propargyl bromide (8 ) is synthesized by treating propargyl alcohol with 3,5-bis(trifluoromethyl)benzoyl bromide (5 ) in dichloromethane.

Cyclocondensation with Thiourea

Reacting 8 with thiourea (3 ) in DMF under microwave irradiation (130°C, 10 min) yields 2-(3,5-bis(trifluoromethyl)benzoyl)thiazole. This method achieves 70% yield with minimal byproducts, showcasing superior efficiency over traditional heating.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsConditionsYield (%)AdvantagesLimitations
Hantzsch Synthesisα-Bromo ketone, thioformamideReflux, ethanol65Straightforward, scalableThioformamide instability
Gabriel SynthesisAcylaminocarbonyl compound, P2_2S5_5170°C, toluene55No halogenated reagentsHigh temperatures, moderate yields
Microwave SynthesisPropargyl bromide, thioureaMicrowave, DMF70Rapid, high yieldsSpecialized equipment required

Mechanistic Insights and Optimization Strategies

Role of Electron-Withdrawing Groups

The 3,5-bis(trifluoromethyl) group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack during Hantzsch and Gabriel syntheses. However, steric hindrance from the bulky substituents necessitates prolonged reaction times in traditional methods.

Solvent and Catalyst Optimization

Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while bases like triethylamine mitigate acid byproduct accumulation. Catalytic amounts of Amberlyst-15 in Hantzsch reactions enhance cyclization efficiency by absorbing water .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Bis-trifluoromethylbenzoyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring or the benzoyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Thiazole derivatives, including 2-(3,5-bis-trifluoromethylbenzoyl)thiazole, have been extensively studied for their antimicrobial properties. Research indicates that thiazole compounds exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, a study demonstrated that thiazole derivatives showed notable antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative organisms at concentrations ranging from 25 to 200 μg/mL .

Anticancer Properties:
Thiazoles have also been investigated for their anticancer potential. The compound's ability to inhibit cancer cell proliferation has been documented in various studies. In vitro tests revealed that thiazole derivatives could effectively induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents against different types of cancer .

Neuroprotective Effects:
Recent findings highlight the neuroprotective properties of thiazole derivatives. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and ischemic injury. For example, derivatives have been evaluated for their ability to scavenge reactive oxygen species (ROS), which are implicated in neurodegenerative diseases .

Activity Target Pathogen/Condition Concentration (μg/mL) Effectiveness
AntibacterialMRSA125-200High
AntifungalAspergillus niger125-200Moderate
AnticancerVarious cancer cell linesVariesSignificant
NeuroprotectiveNeuronal injury50Effective

Agricultural Applications

Insecticidal Properties:
The compound has been explored for its insecticidal and acaricidal properties. Thiazole derivatives have been formulated into pesticides that target harmful insects while minimizing environmental impact. For instance, perfluoroalkylthiazole derivatives have demonstrated effective insecticidal activity against common agricultural pests .

Herbicide Development:
Research into thiazole compounds also extends to their use as herbicides. The incorporation of trifluoromethyl groups enhances the herbicidal efficacy of these compounds, making them suitable candidates for development into commercial herbicides aimed at controlling weed populations in crops such as corn .

Material Science Applications

Polymer Chemistry:
Thiazole derivatives are being investigated as building blocks for the synthesis of advanced materials. Their unique electronic properties allow them to be incorporated into polymers that exhibit enhanced thermal stability and conductivity. This application is particularly relevant in the development of organic electronic devices and sensors .

Case Studies

  • Antimicrobial Study:
    A series of thiazole derivatives were synthesized and tested for antimicrobial activity against various pathogens. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, showcasing their potential as new antimicrobial agents.
  • Neuroprotection Research:
    In a study focusing on neuroprotection, compounds similar to this compound were evaluated for their ability to protect neuronal cells from oxidative damage induced by ischemia. The findings suggested that these compounds could serve as leads for developing new treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(3,5-Bis-trifluoromethylbenzoyl)thiazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes thiazole derivatives with varying substituents and stereochemical configurations. Below is a comparative analysis based on structural features, substituent effects, and inferred properties:

Table 1: Key Structural and Functional Comparisons

Compound Name (Abbreviated for Clarity) Key Substituents/Modifications Potential Functional Impact
2-(3,5-Bis-trifluoromethylbenzoyl)thiazole - Benzoyl group with dual -CF₃ groups (positions 3,5) Enhanced metabolic stability, lipophilicity, and resistance to oxidative degradation .
Thiazol-5-ylmethyl (2S,3S,5R)-...-3-methylbutanamido... - Isopropylthiazol-4-ylmethyl group
- Hydroxy and phenylhexane backbone
Increased steric bulk may reduce bioavailability compared to CF₃-substituted analogs .
Bis(thiazol-5-ylmethyl)... tetrabenzyl... pentaazaoctadecanedioate - Multiple benzyl and hydroxy groups
- Complex macrocyclic structure
Likely lower solubility and higher molecular weight, limiting pharmacokinetic efficiency .
Thiazol-5-ylmethyl... (2-ethylthiazol-4-yl)methyl... - Ethylthiazol-4-ylmethyl group
- Methylureido and phenylhexane backbone
Ethyl substituent provides moderate lipophilicity but lacks the strong electron-withdrawal of -CF₃ .

Key Findings:

Electron-Withdrawing Effects : The dual -CF₃ groups in this compound confer superior electron-withdrawing properties compared to analogs with alkyl (e.g., ethyl, isopropyl) or benzyl substituents. This enhances stability in oxidative environments and may improve binding affinity in enzyme inhibition .

Steric Considerations : Bulkier substituents (e.g., benzyl or macrocyclic groups in ) may hinder target engagement or metabolic clearance, whereas the compact benzoyl-CF₃ moiety in the target compound balances steric demands and functionality .

Limitations of Available Evidence

The above analysis extrapolates functional impacts based on substituent chemistry and general principles of fluorine substitution in drug design. Further experimental data (e.g., solubility, IC₅₀ values) are required for conclusive comparisons.

Biological Activity

2-(3,5-Bis-trifluoromethylbenzoyl)thiazole is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a 3,5-bis-trifluoromethylbenzoyl group, which enhances its lipophilicity and may contribute to its biological activity. The trifluoromethyl groups are known to influence the electronic properties of organic molecules, potentially affecting their interaction with biological targets.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial activity. For instance, studies have shown that compounds containing thiazole moieties can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against pathogens needs further exploration; however, similar compounds have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazole derivatives have been widely studied for their anticancer properties. In vitro assays have shown that certain thiazole compounds can induce apoptosis in cancer cell lines. For example, derivatives have been reported to exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7TBDTBD
Thiazole Derivative AHeLa15Apoptosis induction
Thiazole Derivative BPC-34.86Tyrosine kinase inhibition

Antioxidant Activity

The antioxidant potential of thiazoles has been attributed to their ability to scavenge reactive oxygen species (ROS). Compounds similar to this compound have shown promising results in DPPH and FRAP assays, indicating their ability to reduce oxidative stress . This property is particularly valuable in preventing cellular damage in various disease states.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazoles act as enzyme inhibitors, particularly targeting kinases involved in cancer progression.
  • Apoptosis Induction : By activating pro-apoptotic pathways or inhibiting anti-apoptotic proteins, these compounds can lead to programmed cell death in malignant cells.
  • Antioxidant Mechanisms : The ability to neutralize free radicals contributes to their protective effects against oxidative stress-related diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against a panel of bacteria and fungi. Results indicated that certain substitutions on the thiazole ring significantly enhanced activity against resistant strains .
  • Cytotoxicity Assessment : In a comparative study involving multiple thiazole derivatives, this compound was found to exhibit cytotoxicity comparable to established chemotherapeutic agents in vitro .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3,5-bis-trifluoromethylbenzoyl)thiazole, and what experimental conditions are critical for successful synthesis?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between thiazole derivatives and activated acylating agents. Key steps include refluxing in polar aprotic solvents (e.g., DMSO or ethanol) with catalytic acetic acid to facilitate nucleophilic substitution. For example, analogous protocols involve refluxing substituted benzaldehydes with amino-triazole derivatives for 4–18 hours, followed by solvent removal under reduced pressure and purification via crystallization (water-ethanol mixtures yield ~65% purity) . Solvent choice, reaction time, and temperature are critical to avoid side reactions (e.g., hydrolysis of trifluoromethyl groups).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 19F^{19}\text{F} NMR is essential to verify the presence and position of trifluoromethyl groups.
  • Mass Spectrometry (ESI-FTMS) : Accurate mass analysis (e.g., calculated vs. observed m/z) confirms molecular ion peaks.
  • IR Spectroscopy : Detect carbonyl (C=O) stretching vibrations (~1680–1720 cm1^{-1}) and thiazole ring vibrations. Cross-validation with elemental analysis (C, H, N, S) is recommended .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Due to potential respiratory and dermal toxicity (based on analogs), use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation or direct contact. Waste disposal should follow institutional guidelines for halogenated organics. Safety data for similar thiazoles recommend P264 (post-handling washing) and P305/P351+P338 (eye exposure protocols) .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized, and what factors contribute to variability?

  • Methodological Answer : Yield optimization requires:

  • Solvent Selection : Polar aprotic solvents (DMSO) enhance electrophilicity of the benzoyl group but may increase side reactions; ethanol balances reactivity and safety.
  • Catalysis : Adding glacial acetic acid (proton source) accelerates imine formation in condensation reactions.
  • Purification : Gradient recrystallization (water-ethanol) or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Documented yield discrepancies (e.g., 65% vs. 80% in analogs) often stem from impurities in starting materials or incomplete reflux .

Q. How should researchers resolve contradictions in spectral data or biological activity for derivatives of this compound?

  • Methodological Answer : Contradictions may arise from:

  • Regioisomerism : Trifluoromethyl groups influence electronic environments; use 2D NMR (COSY, NOESY) to resolve positional ambiguities.
  • Biological Assay Variability : Standardize in vitro tests (e.g., MIC assays) with positive controls (e.g., fluconazole for antifungal studies). For activity discrepancies, validate via dose-response curves and replicate experiments .

Q. What computational methods are suitable for predicting the reactivity or bioactivity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. Validate predictions with SAR studies on substituted analogs (e.g., halogen vs. methyl groups) .

Q. What strategies mitigate degradation or instability of this compound under experimental conditions?

  • Methodological Answer :

  • Storage : Store at –20°C in amber vials to prevent photodegradation.
  • Buffered Solutions : Use pH-stable buffers (e.g., PBS) for biological assays; avoid strong acids/bases that may hydrolyze the thiazole ring.
  • Inert Atmospheres : Conduct sensitive reactions (e.g., catalytic couplings) under argon to prevent oxidation .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes (Analogous Compounds)

ParameterCondition RangeOutcome/ImpactReference
Reaction Time4–18 hoursLonger times increase yield but risk decomposition
SolventDMSO vs. ethanolDMSO enhances reactivity; ethanol improves safety
Purification MethodCrystallization (water-ethanol)65–75% purity; scalable

Table 2 : Spectroscopic Benchmarks for Structural Confirmation

TechniqueExpected SignalDiagnostic Use
19F^{19}\text{F} NMR–63 ppm (CF3_3)Confirms trifluoromethyl groups
ESI-FTMSm/z 560.1026 (calculated for C20_{20}H11_{11}F6_6N3_3OS)Validates molecular ion

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